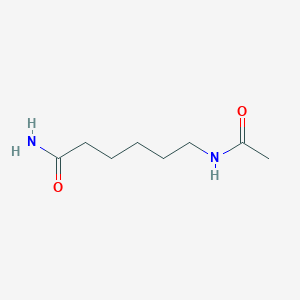

6-Acetamidohexanamide

Description

Conceptual Framework of Amide-Containing Compounds in Biological Systems

Amides are organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.com This functional group is of paramount importance in the theater of biological chemistry, most notably forming the backbone of proteins and peptides. libretexts.orgspectroscopyonline.com The amide bond, in the context of proteins often called a peptide bond, is formed when the carboxyl group of one amino acid reacts with the amino group of another. solubilityofthings.comlibretexts.org

The structural characteristics of the amide bond are central to its biological role. Due to resonance, the amide bond is planar, which restricts the conformational flexibility of the polypeptide chain. numberanalytics.com This planarity, along with the capacity for hydrogen bonding, is crucial for establishing the secondary, tertiary, and quaternary structures of proteins, which are essential for their biological function. libretexts.org Beyond their structural role in proteins, amide-containing molecules are involved in a vast array of metabolic pathways and are found in numerous other biologically important compounds, including some neurotransmitters and hormones. libretexts.org

Historical Context of 6-Acetamidohexanamide Derivatives

The history of 6-acetamidohexanamide derivatives is intrinsically linked to the broader history of amide and polymer chemistry. While specific historical accounts of 6-acetamidohexanamide itself are not extensively documented in early literature, the study of related compounds, particularly those derived from 6-aminohexanoic acid, has been significant. These derivatives are foundational to the production of Nylon-6, a key polyamide that has been a subject of intense research and industrial application since the mid-20th century.

The synthesis of various hexanamide (B146200) derivatives has been a subject of chemical research for many decades, often in the context of creating new polymers, pharmaceuticals, and other specialty chemicals. ontosight.ai Patents from the early 21st century describe the synthesis of N-substituted 6-acetamidohexanamide derivatives for use as histone deacetylase (HDAC) inhibitors, indicating their exploration for therapeutic applications. google.com The development of synthetic methodologies, such as microwave-assisted synthesis, has further facilitated the creation of novel hexanamide derivatives with diverse functionalities. scielo.br

Current Research Landscape and Academic Significance of the Hexanamide Moiety

The hexanamide moiety, a key structural feature of 6-acetamidohexanamide, is currently utilized in a variety of research areas, particularly in medicinal chemistry and materials science. Its chemical properties make it a versatile scaffold or linker in the design of new molecules with specific biological activities. ontosight.ai

Recent studies have highlighted the use of the hexanamide structure in the development of:

Fluorescent Ligands: The hexanamide chain is employed as a linker to attach fluorophores to pharmacologically active molecules. This allows for the visualization and study of ligand-receptor interactions in real-time, which is crucial for understanding the pharmacology of G protein-coupled receptors (GPCRs) like the P2Y2 and β-adrenoceptors. acs.orgacs.org

Antimicrobial Agents: Researchers have synthesized and evaluated aryl-n-hexanamide linked compounds as potential antimicrobial agents. ontosight.ai

Enzyme Inhibitors: As mentioned, derivatives of 6-acetamidohexanamide have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs), which are important targets in cancer therapy. google.com

Materials Science: The fundamental chemistry of hexanamide is related to polyamides like Nylon, and research continues into creating new polymers and materials with novel properties. ontosight.ai

The academic significance of the hexanamide moiety lies in its adaptability. It can be readily modified to alter properties like lipophilicity, which can influence a molecule's ability to cross cell membranes, a key consideration in drug design. scielo.br

Research Gaps and Future Directions in Scholarly Inquiry

Despite the progress in synthesizing and utilizing various hexanamide derivatives, several research gaps and opportunities for future investigation remain. researchgate.netngoconglem.com

Identified Research Gaps:

Specific Biological Role: While many derivatives of 6-acetamidohexanamide are being explored, the specific biological activities of the parent molecule, 6-acetamidohexanamide, are not well-characterized in the scientific literature. nih.gov

Methodological Gaps: There is always a need for more efficient and sustainable methods for amide bond formation. numberanalytics.commdpi.com Traditional methods can be harsh, and the development of greener catalytic or biocatalytic approaches is an ongoing area of research. numberanalytics.commdpi.com

Empirical Gaps: For many synthesized derivatives, the full spectrum of their biological effects and their mechanisms of action are not fully understood. More in-depth in vivo studies are often needed to validate the findings from in vitro assays. smartresearcher.me

Population Gaps: The effects of these compounds may not be studied across a diverse range of biological systems or models, limiting the generalizability of the findings. smartresearcher.me

Future Research Directions:

Rational Drug Design: Future research will likely focus on the rational design and synthesis of new 6-acetamidohexanamide derivatives with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. numberanalytics.comnih.gov

Advanced Materials: The exploration of the hexanamide moiety in the creation of novel polymers and biomaterials with tailored properties is a promising avenue. ontosight.ai

Sustainable Chemistry: A significant push towards developing more environmentally friendly and efficient synthetic routes for amides, including enzymatic methods, is expected to continue. numberanalytics.commdpi.com

Probing Biological Systems: The use of 6-acetamidohexanamide-based fluorescent probes and other chemical tools will continue to be instrumental in dissecting complex biological processes at the molecular level. acs.org

Data Tables

Table 1: Computed Properties of 6-Acetamidohexanamide

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| IUPAC Name | 6-acetamidohexanamide | nih.gov |

| CAS Number | 2827-32-9 | nih.gov |

| XLogP3 | -0.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 172.121177757 Da | nih.gov |

| Monoisotopic Mass | 172.121177757 Da | nih.gov |

| Topological Polar Surface Area | 72.2 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

Table 2: Research Applications of Hexanamide Derivatives

| Derivative Type | Research Focus | Key Findings |

| N-(Aryl/Naphthyl)-1,2,3-triazole hexanamides | Antibacterial Agents | Demonstrated effectiveness in a murine model of C. difficile infection. mdpi.com |

| Fluorescently Labeled Hexanamides | GPCR Ligands | Used to create high-affinity fluorescent ligands for studying β-adrenoceptors and P2Y2 receptors. acs.orgacs.org |

| N-(phenyl)hexanamides | HDAC Inhibitors | Synthesized as potential inhibitors of Class I HDAC enzymes for therapeutic applications. google.com |

| Lactam-Hexanamide Hybrids | Cytotoxicity | N-(4-(3-oxotiomorpholin)phenyl) hexanamide showed selective toxicity to HCT-116 cancer cells. scielo.br |

| Oxazolidinone-Hexanamide Derivatives | 5-Lipoxygenase Inhibitors | Showed potent inhibition of 5-lipoxygenase, with potential as anti-inflammatory agents. researchgate.net |

Properties

IUPAC Name |

6-acetamidohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H2,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTLRYBPEORJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Acetamidohexanamide

Synthetic Pathways for the Parent 6-Acetamidohexanamide Structure

The creation of 6-acetamidohexanamide fundamentally relies on the selective formation of two distinct amide bonds at either end of a hexane (B92381) chain. A logical and common approach involves the mono-protection of a symmetrical diamine precursor, followed by the formation of the second amide bond.

Routes Involving Amide Bond Formation

A primary route to 6-acetamidohexanamide involves the initial selective mono-acetylation of 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine). This selective modification is crucial to prevent the formation of the diacetylated byproduct. This can be achieved by using a controlled amount of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in a suitable solvent and in the presence of a base to neutralize the acid byproduct. The resulting intermediate, N-(6-aminohexyl)acetamide, possesses a free primary amine that is then available for subsequent amide bond formation.

The final step to yield 6-acetamidohexanamide is the reaction of the free amino group of N-(6-aminohexyl)acetamide with a desired carboxylic acid. This step is a standard amide coupling reaction, which typically requires the use of activating agents to facilitate the formation of the amide bond.

Precursor Synthesis and Intermediate Transformations

The selective mono-acetylation to produce N-(6-aminohexyl)acetamide can be influenced by several factors, including the stoichiometry of the reactants, the reaction temperature, and the choice of solvent. Careful control of these parameters is necessary to maximize the yield of the desired mono-acetylated product while minimizing the formation of the di-acetylated species.

Strategies for Functionalization and Advanced Derivatization

The presence of a terminal primary amine in the intermediate N-(6-aminohexyl)acetamide allows for a wide range of functionalization and derivatization strategies. These modifications are typically achieved through amide coupling reactions, enabling the introduction of various chemical moieties onto the core structure.

Amide Coupling Reaction Techniques

Amide bond formation is a cornerstone of organic synthesis, and numerous techniques have been developed to achieve this transformation efficiently. luxembourg-bio.com These methods generally involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A variety of coupling reagents are commonly employed to facilitate the formation of the amide bond between the N-(6-aminohexyl)acetamide intermediate and a carboxylic acid. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium-based coupling reagent. mychemblog.com It reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) , to form an activated ester. mychemblog.com This activated ester is then readily attacked by the primary amine of N-(6-aminohexyl)acetamide to form the final amide product.

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole): The combination of EDC.HCl and HOBt is a widely used and effective system for amide bond formation. nih.govnih.gov EDC.HCl is a water-soluble carbodiimide (B86325) that activates the carboxylic acid. nih.gov The addition of HOBt as an additive helps to suppress side reactions and can increase the efficiency of the coupling process. luxembourg-bio.comnih.gov The reaction is typically carried out in the presence of a base like DIPEA or TEA to neutralize the hydrochloric acid released. nih.gov

The general mechanism for these coupling reactions involves the formation of a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Reagents and Additives for Amide Bond Formation

| Reagent/Additive | Full Name | Role |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Reagent |

| EDC.HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Coupling Reagent |

| HOBt | 1-Hydroxybenzotriazole | Additive |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic Base |

| TEA | Triethylamine | Base |

The choice of solvent and reaction conditions plays a crucial role in the success of amide coupling reactions. Aprotic polar solvents are generally preferred as they can dissolve the reactants and reagents without interfering with the reaction.

Table 2: Typical Solvents and Reaction Conditions for Amide Coupling

| Solvent | Typical Temperature | Key Considerations |

| DMF | Room Temperature | Good solvating power for a wide range of substrates. |

| DCM | Room Temperature | Volatile and easy to remove post-reaction. |

| Acetonitrile (B52724) | Room Temperature | Can be a good choice for certain coupling reactions. |

Reaction temperatures are typically maintained at room temperature, although gentle heating may sometimes be employed to drive the reaction to completion. The reaction progress is often monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts and unreacted reagents, followed by purification of the desired amide product, often by column chromatography.

Incorporation into Complex Molecular Architectures

The bifunctional nature of 6-acetamidohexanamide, possessing both an acetamido and a primary amide group separated by a flexible aliphatic chain, makes it a candidate for incorporation into more complex molecular structures. Its design allows for potential conjugation at the amide terminus while the acetamido group can influence solubility and conformational properties.

Design and Synthesis of Fluorescent Probes

While direct synthesis of fluorescent probes utilizing 6-acetamidohexanamide as a core component is not extensively documented in publicly available literature, its structural motifs suggest a potential role as a flexible linker. In the design of fluorescent probes, linkers are often employed to connect a fluorophore to a recognition element (e.g., a ligand for a biological target) without interfering with the function of either moiety. nih.govigem.orgkbdna.com The hexanamide (B146200) backbone of 6-acetamidohexanamide offers conformational flexibility, which can be advantageous in allowing the fluorophore and recognition element to adopt optimal orientations for binding and signaling. nih.govkbdna.com

The primary amide of 6-acetamidohexanamide could be chemically modified to serve as an attachment point for a fluorophore or a targeting molecule. For instance, the primary amide could potentially be hydrolyzed to the corresponding carboxylic acid, which would then allow for standard amide coupling reactions with an amine-functionalized fluorophore or biomolecule. Alternatively, the amide nitrogen could be functionalized, though this is generally less common.

The synthesis of such a probe would likely involve a multi-step process. A hypothetical synthetic route could involve:

Protection of the acetamido group if necessary.

Modification of the primary amide to a reactive functional group (e.g., carboxylic acid or amine).

Coupling of the modified 6-acetamidohexanamide linker to a fluorophore.

Conjugation of the linker-fluorophore construct to a recognition moiety.

Deprotection steps to yield the final fluorescent probe.

The choice of fluorophore and coupling chemistry would depend on the specific application. Common fluorophores include derivatives of fluorescein, rhodamine, and cyanine (B1664457) dyes. caymanchem.com Coupling reactions such as amide bond formation using coupling agents like DCC/DMAP or CDI are frequently employed. nih.gov

Table 1: Potential Components for a Hypothetical Fluorescent Probe Incorporating a 6-Acetamidohexanamide-like Linker

| Component | Example | Function |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Emits fluorescent signal |

| Linker | 6-Carboxyhexanamide (hydrolyzed 6-acetamidohexanamide) | Provides spatial separation and flexibility |

| Recognition Moiety | Biotin | Binds to streptavidin |

| Coupling Chemistry | Amide bond formation | Covalently links the components |

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as stability and bioavailability. The incorporation of non-natural amino acids and flexible linkers is a common strategy in peptidomimetic design. 6-Acetamidohexanamide, with its aliphatic backbone and amide groups, could potentially serve as a flexible spacer or a building block in a peptidomimetic scaffold.

Its integration could be envisioned to mimic a portion of a peptide backbone or to introduce a flexible hinge region within a larger molecule. The length of the six-carbon chain can influence the spatial arrangement of pharmacophoric groups appended to it. The acetamido group might also participate in hydrogen bonding interactions, similar to the side chains of some amino acids.

The synthesis of a peptidomimetic incorporating this compound would likely involve solid-phase or solution-phase peptide synthesis techniques. The carboxylic acid precursor of 6-acetamidohexanamide (6-acetamidohexanoic acid) could be coupled to an amino acid or another building block using standard peptide coupling reagents.

Formation of Branched and Cyclic Derivatives

The functional groups of 6-acetamidohexanamide offer possibilities for the synthesis of branched and cyclic derivatives.

Branched Derivatives: Branched structures could be synthesized by modifying the carbon backbone or by attaching substituents to the nitrogen atoms of the amide groups. For example, α-branched amides can be prepared through multicomponent reactions involving metalloimines and acyl chlorides. nih.gov While this specific methodology might require adaptation for 6-acetamidohexanamide, it illustrates a general strategy for introducing branching. Another approach could involve the synthesis of a diamine precursor to 6-acetamidohexanamide, where one of the amine groups is secondary, leading to a branched final product.

Cyclic Derivatives: Cyclic amides (lactams) are important structural motifs in many biologically active compounds. The synthesis of a cyclic derivative from 6-acetamidohexanamide would require the introduction of a second reactive group that could cyclize with one of the existing functional groups. For instance, if the terminal methyl group of the acetyl moiety were functionalized with a leaving group, intramolecular N-alkylation could potentially lead to a macrocyclic structure. More feasible would be to start from a precursor dicarboxylic acid and a diamine to form a cyclic diamide. buet.ac.bd

Modifications for Structural Analog Design

The design of structural analogs of 6-acetamidohexanamide could be pursued to explore structure-activity relationships in various contexts. Modifications could include:

Varying the length of the aliphatic chain: Analogs with shorter or longer alkyl chains could be synthesized to optimize spacing and flexibility.

Altering the N-acyl group: The acetyl group could be replaced with other acyl groups (e.g., propionyl, benzoyl) to modify steric bulk and electronic properties.

Substituting the primary amide: The primary amide could be converted to a secondary or tertiary amide, or to other functional groups such as esters or ketones.

Introducing substituents on the aliphatic backbone: The addition of alkyl, aryl, or functional groups along the hexanamide chain could introduce conformational constraints or new interaction sites.

The synthesis of these analogs would involve standard organic chemistry transformations. For example, a series of N-acylated analogs could be prepared by reacting 6-aminohexanamide (B1206404) with different acid chlorides or anhydrides.

Characterization of Synthetic Intermediates and Products

The characterization of synthetic intermediates and final products in the derivatization of 6-acetamidohexanamide would rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the presence and disappearance of key functional groups. For reactions involving 6-acetamidohexanamide, one could monitor changes in the vibrational frequencies of the amide C=O and N-H bonds. For example, in the hydrolysis of the primary amide to a carboxylic acid, the disappearance of the amide I and II bands and the appearance of the broad O-H and C=O stretching bands of the carboxylic acid would indicate reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and can be used to track the conversion of starting materials to products. For instance, in the synthesis of a derivative where a group is attached to the primary amide nitrogen, changes in the chemical shifts of the protons and carbons near the reaction site would be observed. A dissertation has reported the ¹H and ¹³C NMR data for 6-acetamidohexanamide. uni-halle.de

Table 2: Key Spectroscopic Data for 6-Acetamidohexanamide and a Hypothetical Derivative

| Compound | Technique | Key Signals |

| 6-Acetamidohexanamide | ¹H NMR | Signals corresponding to the acetyl methyl group, the methylene (B1212753) groups of the hexanamide chain, and the NH protons of the two amide groups. uni-halle.de |

| ¹³C NMR | Resonances for the carbonyl carbons of both amide groups, the acetyl methyl carbon, and the carbons of the aliphatic chain. uni-halle.de | |

| FTIR | Characteristic N-H stretching and bending vibrations, and C=O stretching (Amide I band) for both amide functionalities. | |

| Hypothetical N-Benzyl-6-acetamidohexanamide | ¹H NMR | Appearance of new signals in the aromatic region (7.2-7.4 ppm) and a benzylic CH₂ signal. |

| ¹³C NMR | Additional resonances for the aromatic carbons and the benzylic carbon. | |

| FTIR | Potential shifts in the Amide I and Amide II bands and the appearance of aromatic C-H stretching vibrations. |

By systematically applying these synthetic and characterization methodologies, the potential of 6-acetamidohexanamide as a versatile building block in the construction of more complex and functionally diverse molecules can be explored.

Chromatographic Purification Techniques

The purification of 6-acetamidohexanamide from reaction mixtures and the assessment of its purity are critical steps that heavily rely on chromatographic techniques. The polarity imparted by the two amide functional groups governs its behavior on various stationary phases. Chromatographic methods provide effective means to separate the target compound from starting materials, byproducts, and other impurities. The selection of a specific technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity of the product.

Column Chromatography

Column chromatography is a fundamental purification technique used for the preparative-scale isolation of 6-acetamidohexanamide. This method separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase. For a polar compound like 6-acetamidohexanamide, normal-phase chromatography using a polar stationary phase, such as silica (B1680970) gel, is typically employed.

The separation principle relies on the polarity of the molecules in the mixture. More polar compounds will adsorb more strongly to the silica gel and therefore elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. The choice of the eluent system is critical for achieving good separation. A solvent system of moderate polarity is often required to move 6-acetamidohexanamide down the column at an appropriate rate. Common mobile phase systems for the purification of amides include mixtures of a non-polar solvent like petroleum ether or hexane with a more polar solvent such as ethyl acetate (B1210297) or acetone. For highly polar impurities, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of methanol (B129727) in a dichloromethane (B109758) or ethyl acetate mixture), can be effective.

An illustrative example of a column chromatography purification of 6-acetamidohexanamide is presented in the table below. The Retention Factor (Rf) values, which indicate the relative mobility of a compound on a TLC plate (often used to scout for column conditions), are also included.

Table 1: Illustrative Column Chromatography Parameters for 6-Acetamidohexanamide Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Petroleum Ether (e.g., 50% to 100%) |

| Compound | Hypothetical Rf Value (70:30 Ethyl Acetate/Petroleum Ether) |

| Less Polar Impurity | 0.85 |

| 6-Acetamidohexanamide | 0.40 |

| More Polar Impurity | 0.15 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential analytical technique used to monitor the progress of reactions producing 6-acetamidohexanamide and to identify suitable solvent systems for column chromatography. TLC operates on the same principle of differential adsorption as column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent (the eluent). As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

For 6-acetamidohexanamide, a silica gel TLC plate is appropriate. The choice of eluent is similar to that used in column chromatography, often a mixture of ethyl acetate and a less polar solvent. After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. The positions of the separated compounds are then visualized. Since 6-acetamidohexanamide does not absorb UV light strongly, a visualizing agent is typically required. Common stains for amides include cerium molybdate (B1676688) or potassium permanganate (B83412) solutions, which react with the compound to produce a colored spot. Iodine vapor can also be used as a general-purpose stain. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds.

Table 2: Example TLC Analysis of a 6-Acetamidohexanamide Reaction Mixture

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Visualization Method |

| Starting Amine | 5.2 | 8.0 | 0.65 | Ninhydrin Stain |

| 6-Acetamidohexanamide | 3.2 | 8.0 | 0.40 | Ceric Molybdate Stain |

| Polar Byproduct | 1.0 | 8.0 | 0.13 | Ceric Molybdate Stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the purification and purity assessment of 6-acetamidohexanamide, offering higher resolution and sensitivity than column chromatography. Due to the polar nature of 6-acetamidohexanamide, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be suitable modes of separation.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. In this mode, more polar compounds elute earlier. 6-Acetamidohexanamide, being polar, would have a relatively short retention time.

Alternatively, HILIC is well-suited for the separation of highly polar compounds. HILIC utilizes a polar stationary phase (e.g., an amide-bonded or bare silica column) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile and water). In HILIC, a partition mechanism into a water-enriched layer on the stationary phase surface contributes to the retention of polar analytes. This often provides better retention and selectivity for polar compounds like 6-acetamidohexanamide compared to reversed-phase chromatography.

Detection in HPLC is typically achieved using a UV detector, although the amide chromophores in 6-acetamidohexanamide result in a relatively weak absorbance at lower wavelengths (around 200-220 nm). More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can also be employed for more sensitive and specific detection.

Table 3: Representative HPLC Conditions for the Analysis of 6-Acetamidohexanamide

| Parameter | HILIC Method | Reversed-Phase Method |

| Column | Amide-bonded silica, 3 µm, 4.6 x 150 mm | C18-bonded silica, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 70% B over 15 minutes | 5% B to 50% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Hypothetical Retention Time | 7.8 minutes | 4.2 minutes |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 6-Acetamidohexanamide. By providing a highly accurate mass measurement, HRMS distinguishes the target compound from other molecules with the same nominal mass.

The molecular formula of 6-Acetamidohexanamide is C₈H₁₆N₂O₂. The calculated exact mass, which is the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 172.1212 Da. acs.org An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with high precision, typically within a few parts per million (ppm), thus confirming the elemental composition.

In addition to molecular confirmation, mass spectrometry provides structural information through analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion (M•+) of 6-Acetamidohexanamide would be observed at m/z 172. Subsequent fragmentation can occur via several pathways characteristic of aliphatic amides. libretexts.orgmiamioh.edu Common fragmentation mechanisms include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the carbonyl group. This can result in the formation of an acylium ion. For 6-Acetamidohexanamide, cleavage adjacent to the primary amide could yield a fragment at m/z 44 ([H₂NC=O]⁺), while cleavage next to the secondary amide could produce the [CH₃C=O]⁺ ion at m/z 43.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond, resulting in the elimination of a neutral alkene. libretexts.orglibretexts.org For the primary amide end, this could lead to a fragment ion at m/z 59.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the hexyl carbon chain, leading to a series of ions separated by 14 mass units (CH₂). libretexts.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Calculated Exact Mass (Monoisotopic) | 172.1212 Da |

| Nominal Mass | 172 g/mol |

| Common Fragment Ion (m/z) | 43, 44, 59 |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. rsc.org Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in 6-Acetamidohexanamide can be determined, confirming the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for 6-Acetamidohexanamide are predicted based on the analysis of similar aliphatic amide structures. rsc.org The protons of the two amide groups (NH and NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃-C=O | ~1.9-2.0 | Singlet (s) | 3H |

| -C(=O)NH-CH₂- | ~3.1-3.3 | Quartet (q) | 2H |

| -CH₂-C(=O)NH₂ | ~2.1-2.3 | Triplet (t) | 2H |

| -(CH₂)₄- (internal methylenes) | ~1.2-1.6 | Multiplet (m) | 8H |

| -C(=O)NH- | ~5.5-7.5 | Broad Singlet (br s) | 1H |

| -C(=O)NH₂ | ~5.5-7.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the amide groups are the most deshielded and appear furthest downfield. wisc.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-C=O | ~23 |

| -C(=O)NH-CH₂- | ~39-40 |

| -CH₂-C(=O)NH₂ | ~35-36 |

| -(CH₂)₄- (internal methylenes) | ~25-30 |

| CH₃-C=O | ~170-172 |

| -CH₂-C(=O)NH₂ | ~173-175 |

Gas Chromatography-Mass Spectrometry for Product Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds. Due to the polar nature and hydrogen-bonding capacity of its two amide groups, 6-Acetamidohexanamide may exhibit poor chromatographic peak shape or require high elution temperatures, potentially causing on-column degradation.

To improve its volatility and thermal stability, derivatization may be necessary. For instance, silylation of the amide protons could be performed. The analysis would involve injecting the sample (or its derivative) onto a GC equipped with a capillary column (e.g., a mid-polarity column like a DB-5ms). The components are separated based on their boiling points and interaction with the stationary phase. The retention time is a characteristic property of the compound under specific chromatographic conditions. nist.gov

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, often referred to as a "fingerprint," can be compared against spectral libraries for identification. The fragmentation pattern would be consistent with that described in the HRMS section, providing confirmation of the analyte's identity. chemguide.co.uk

High-Performance Liquid Chromatography for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds like 6-Acetamidohexanamide. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. nih.gov

A typical RP-HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net Detection is commonly achieved using a UV detector. Since aliphatic amides absorb light at low wavelengths (around 210-220 nm), detection would be set in this region. nih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure 6-Acetamidohexanamide standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve. This method allows for the precise determination of purity by separating the main compound from any impurities or byproducts. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

Ultraviolet-Visible Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. researchgate.net The functional groups responsible for this absorption are called chromophores.

The amide bond in 6-Acetamidohexanamide is a chromophore. However, simple, non-conjugated amides exhibit a weak n → π* transition at approximately 210-220 nm and a more intense π → π* transition below 200 nm. acs.org Because these absorptions occur at the lower end of the UV spectrum, UV-Vis spectroscopy is not particularly useful for detailed structural analysis of 6-Acetamidohexanamide in the conventional 200-800 nm range. researchgate.net Its primary utility is in quantification, as the absorbance at a fixed wavelength (e.g., ~215 nm) is proportional to the concentration, a principle exploited in HPLC-UV detection. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus wavenumber.

The spectrum of 6-Acetamidohexanamide would display characteristic absorption bands for both a primary amide (-CONH₂) and a secondary amide (-NHCOR). The key absorptions are the N-H stretching vibrations, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). nist.gov The aliphatic C-H stretching and bending vibrations from the hexyl chain and the acetyl methyl group would also be prominent.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide (R-CONH₂) | N-H Stretch (asymmetric & symmetric) | ~3350 and ~3180 | Medium (two bands) |

| Secondary Amide (R-NHCOR) | N-H Stretch | ~3300 | Medium (one band) |

| Aliphatic C-H (CH₂, CH₃) | C-H Stretch | 2850-2960 | Strong |

| Amide C=O (Amide I) | C=O Stretch | 1630-1680 | Strong |

| Amide N-H (Amide II) | N-H Bend | 1550-1640 | Medium-Strong |

Chromatographic Separation Techniques (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. wiley-vch.de

For the analysis of 6-Acetamidohexanamide, a polar stationary phase like silica (B1680970) gel (SiO₂) would be used. researchgate.net Due to the presence of two polar amide groups, the compound is expected to be quite polar. Therefore, a relatively polar mobile phase would be required to achieve an appropriate retention factor (Rf). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov

An ideal Rf value for good separation is typically between 0.3 and 0.7. For a polar compound like 6-Acetamidohexanamide, a non-polar solvent like hexane (B92381) would result in an Rf value near zero. More polar solvent systems, such as mixtures of ethyl acetate (B1210297) and methanol or chloroform (B151607) and methanol, would be more suitable. merckmillipore.comsigmaaldrich.com The spots can be visualized under UV light (if the TLC plate contains a fluorescent indicator) or by staining with an appropriate agent, such as potassium permanganate (B83412) or iodine.

| Solvent System (v/v) | Expected Rf Trend | Notes |

|---|---|---|

| 100% Ethyl Acetate | Low | May not be sufficiently polar to move the spot significantly. |

| Ethyl Acetate / Methanol (9:1) | Medium | A good starting point for achieving a moderate Rf value. |

| Chloroform / Methanol (9:1) | Medium-High | A common system for separating polar compounds. |

| Dichloromethane (B109758) / Methanol (9:1) | Medium-High | Alternative to chloroform-based systems. |

Method Development and Validation for Analytical Precision

The establishment of robust and reliable analytical methods is fundamental to ensuring the quality, consistency, and purity of chemical compounds. For 6-Acetamidohexanamide, the development and validation of such methods are governed by stringent guidelines, such as those provided by the International Council for Harmonisation (ICH), to guarantee analytical precision. europa.eufda.gov The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. europa.eu This process involves a comprehensive evaluation of the method's performance characteristics to ensure it is specific, accurate, precise, and robust for the quantitative determination of 6-Acetamidohexanamide.

Method Development

The development of an analytical method for 6-Acetamidohexanamide typically begins with the selection of an appropriate analytical technique. Given its chemical structure, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective choice. sphinxsai.comresearchgate.net The development process focuses on optimizing various chromatographic parameters to achieve a good separation of the analyte from any potential impurities or degradation products.

Key steps in method development include:

Column Selection: A C18 column is often the initial choice, providing a versatile stationary phase for the separation of moderately polar compounds like 6-Acetamidohexanamide. sphinxsai.comjapsonline.com

Mobile Phase Optimization: A combination of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol is systematically evaluated. sphinxsai.commdpi.com The ratio is adjusted to achieve an optimal retention time, typically between 5 and 10 minutes, and a symmetrical peak shape. sphinxsai.com

Detector Wavelength Selection: For UV detection, the wavelength is selected based on the maximum absorbance of 6-Acetamidohexanamide to ensure the highest sensitivity.

Flow Rate and Temperature Control: The flow rate is typically set around 1.0 mL/min, while the column temperature may be controlled (e.g., at 25°C or 30°C) to ensure reproducible retention times. mdpi.com

Method Validation

Once the method is developed, it undergoes a rigorous validation process to confirm its performance characteristics as per ICH guidelines. sphinxsai.commdpi.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu This is typically demonstrated by showing that there is no interference from a placebo or known impurities at the retention time of the 6-Acetamidohexanamide peak. japsonline.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is determined by preparing a series of solutions of 6-Acetamidohexanamide at different concentrations and plotting the detector response against the concentration. The relationship is typically evaluated by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999. demarcheiso17025.com

Table 1: Linearity Data for 6-Acetamidohexanamide Analysis

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed using recovery studies by spiking a sample matrix with known amounts of 6-Acetamidohexanamide at different levels (e.g., 80%, 100%, 120% of the target concentration). sphinxsai.com The percentage of the analyte recovered is then calculated.

Table 2: Accuracy (Recovery) Study Results

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ikev.org It is evaluated at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements of the same sample. demarcheiso17025.comikev.org

Intermediate Precision: This expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. ikev.org

Precision is expressed as the Relative Standard Deviation (RSD) of the measurements.

Table 3: Precision Study Results for 6-Acetamidohexanamide (100 µg/mL)

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. demarcheiso17025.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. japsonline.com For an HPLC method, this may involve varying the mobile phase composition, pH, column temperature, and flow rate. japsonline.com The method is considered robust if the results remain within acceptable criteria during these variations.

Through this systematic process of development and validation, an analytical method for 6-Acetamidohexanamide can be established that is precise, accurate, and reliable for its intended application in quality control and research.

Investigations of Molecular and Cellular Interactions of 6 Acetamidohexanamide Derivatives

Studies on Enzyme Modulatory Activities

The structural framework of 6-acetamidohexanamide serves as a versatile scaffold for the development of derivatives with potent enzyme modulatory activities. Research has explored their potential as inhibitors for several key enzyme families, including histone deacetylases and proteases.

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govnih.gov Their inhibition has emerged as a significant strategy in cancer therapy. nih.govnih.gov Derivatives of 6-acetamidohexanamide are investigated for their potential to act as HDAC inhibitors, typically designed to mimic the structure of known inhibitors which feature three key components: a zinc-binding group (ZBG), a linker region, and a cap group. The 6-acetamidohexanamide structure can function as a linker, connecting the ZBG to a cap group that interacts with the surface of the enzyme.

The primary mechanism of inhibition involves the chelation of the zinc ion (Zn²⁺) within the active site of the HDAC enzyme by the ZBG. nih.govmdpi.com This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of its substrates. nih.govmdpi.com This leads to hyperacetylation of histones, which alters chromatin structure and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govyoutube.com

The development of isoform-selective HDAC inhibitors is a key area of research to enhance efficacy and reduce side effects. nih.gov Derivatives are designed to exploit structural differences in the active sites of various HDAC isoforms, such as HDAC1, HDAC6, and HDAC8. nih.govresearchgate.net For example, bulky cap groups can confer selectivity for HDAC6 by interacting with a specific pocket formed by its L1 loop. nih.gov

Table 1: Overview of Major Classes of HDAC Inhibitors and Their General Targets

| Inhibitor Class | Example Compound(s) | General Target(s) | Mechanism of Action |

| Hydroxamic Acids | Vorinostat (SAHA), Trichostatin A (TSA) | Pan-HDAC (Classes I, II, IV) | Potent zinc chelation in the active site. nih.govnih.gov |

| Benzamides | Entinostat (MS-275) | Class I HDACs (HDAC1, 2, 3) | Zinc binding and interaction with the enzyme's internal tunnel. nih.gov |

| Cyclic Peptides | Romidepsin (FK228) | Class I HDACs (HDAC1, 2) | Prodrug that releases a thiol group to chelate zinc. nih.gov |

| Aliphatic Acids | Valproic Acid | Class I and IIa HDACs | Weaker inhibition, mechanism involves blocking the active site. nih.gov |

Protease Inhibition Dynamics and Substrate Specificity

Proteases are enzymes that catalyze the breakdown of proteins and are essential for numerous physiological processes. Their dysregulation is implicated in many diseases, making protease inhibitors valuable therapeutic agents. nih.govscienceopen.com Derivatives of 6-acetamidohexanamide can be engineered to function as protease inhibitors, typically by targeting the active site of a specific protease.

The dynamics of protease inhibition can follow several models. Traditional inhibitors often target the enzyme's active site, competing with the natural substrate. nih.gov However, a more novel approach involves developing inhibitors that target the substrate itself. nih.gov By binding to the cleavage site of a particular substrate, such an inhibitor could block its interaction with the protease, offering a higher degree of specificity and preventing the off-target effects associated with broad-spectrum protease inhibitors. nih.gov

Substrate specificity is a critical factor in the design of targeted protease inhibitors. nih.gov Proteases recognize and cleave specific amino acid sequences. Understanding these preferences is key to developing potent and selective inhibitors. For example, studies on TNF-α converting enzyme (TACE) have shown it prefers lipophilic amino acids at the P1' position of the substrate and can accommodate basic amino acids at the P2' position. researchgate.net This information is then used to design inhibitor structures that mimic these preferred substrates.

Table 2: Substrate Specificity at P1' and P2' Positions for TNF-α Converting Enzyme (TACE)

| Substrate Position | Preferred Amino Acid Characteristics | Example Amino Acids |

| P1' | Lipophilic | Phenylglycine, Leucine, Valine researchgate.net |

| P2' | Basic or certain non-basic | Arginine, Lysine, Threonine researchgate.net |

Mechanistic Studies of Other Enzyme Targets

Beyond HDACs and proteases, the structural versatility of 6-acetamidohexanamide derivatives allows for their investigation as modulators of other enzyme classes. One such class is the deubiquitinating enzymes (DUBs), which are proteases that remove ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. nih.gov DUBs like USP7, which acts on regulators of tumor suppressors, are considered promising targets for cancer therapy. nih.gov Inhibitors for these enzymes could be designed to interfere with their catalytic activity, often involving interaction with a cysteine residue in the active site.

Another area of investigation involves multifunctional enzymes, which possess multiple catalytic capabilities. nih.gov An example is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), an enzyme that plays a key role in glucose metabolism and is often abnormally expressed in cancer cells. nih.gov The design of inhibitors for such enzymes can be complex, potentially targeting one of the active sites or an allosteric regulatory site to modulate its function.

G Protein-Coupled Receptor (GPCR) Ligand Research

GPCRs represent a large family of transmembrane receptors that are crucial for cellular signaling and are major targets for drug development. Derivatives of 6-acetamidohexanamide are being explored as potential ligands—agonists or antagonists—for specific GPCRs.

The P2Y2 receptor is a GPCR activated by the nucleotides ATP and UTP. nih.govnih.gov It is involved in various physiological processes, including inflammation and cell proliferation. nih.govugent.be The development of selective agonists and antagonists for the P2Y2 receptor is an active area of research. nih.gov

Ligand binding studies are essential to understand how derivatives of 6-acetamidohexanamide might interact with the P2Y2 receptor. These studies often employ computational methods, such as homology modeling and docking simulations, to predict the binding mode of potential ligands within the receptor's orthosteric site. nih.govuni-goettingen.de These computational predictions are then validated through experimental techniques like site-directed mutagenesis. By mutating key amino acid residues in the binding pocket and observing the effect on ligand potency, researchers can identify the specific interactions that are critical for binding and activation. nih.gov For instance, studies have shown that specific arginine residues are crucial for interacting with the phosphate (B84403) groups of nucleotide agonists. uni-goettingen.de

Table 3: Effect of Key Residue Mutations on P2Y2 Receptor Agonist Potency

| Mutated Residue | Predicted Interaction | Effect on Agonist (UTP) Activity |

| Arg110 | Ribose binding | Abolished activity uni-goettingen.de |

| Arg265 | Phosphate binding | Abolished activity uni-goettingen.de |

| Arg292 | Phosphate binding / Ionic lock | Abolished activity uni-goettingen.de |

| Tyr288 | Indirect contribution to binding | Abolished activity uni-goettingen.de |

Agonist and Antagonist Interactions with Adenosine (B11128) A1 Receptors

The Adenosine A1 receptor is an inhibitory GPCR that is widely distributed throughout the body, including in the brain, heart, and adipose tissue. wikipedia.orgfrontiersin.org It plays a role in slowing metabolic activity and has neuroprotective functions. wikipedia.orgmdpi.com The development of A1 receptor agonists and antagonists is a significant area of therapeutic interest for conditions ranging from neuropathic pain to congestive heart failure. frontiersin.orgnih.gov

Research into A1 receptor ligands focuses on understanding the structure-activity relationships that govern whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.gov Agonists are typically derivatives of adenosine, with modifications at the N⁶ and C2/5' positions being critical for affinity and selectivity. nih.gov Antagonists, on the other hand, are often derived from different chemical scaffolds, such as xanthines. nih.gov

Derivatives of 6-acetamidohexanamide could be designed as either agonists or antagonists. Their interaction with the A1 receptor would be evaluated through binding assays to determine their affinity (Ki value) and functional assays to measure their effect on downstream signaling pathways, such as the inhibition of adenylate cyclase. nih.gov The goal is to develop ligands with high affinity and selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, A3). nih.gov

Table 4: Representative Ligands for the Adenosine A1 Receptor and Their Affinities

| Compound | Class | Affinity (Ki) for A1 Receptor (nM) |

| N⁶-Cyclopentyladenosine (CPA) | Agonist | ~1-2 nih.govnih.gov |

| N⁶-Cyclohexyladenosine (CHA) | Agonist | ~1-3 nih.gov |

| 8-Cyclopentyl-1,3-dipropylxanthine (CPX/DPCPX) | Antagonist | ~0.5-2 nih.gov |

| Rolofylline (KW-3902) | Antagonist | < 10 nih.govmedchemexpress.com |

Characterization of Histamine (B1213489) H1 Receptor Ligands

The characterization of ligands for the Histamine H1 (H1) receptor is a cornerstone of research into allergic responses and the development of antihistamine medications. The H1 receptor, a G-protein-coupled receptor (GPCR), is activated by the biogenic amine histamine, leading to various physiological effects such as smooth muscle contraction, increased vascular permeability, and itching. wikipedia.orgyoutube.com Drugs that block the action of histamine at these receptors are known as H1 antagonists or antihistamines and are widely used to treat allergic conditions. wikipedia.orgdrugbank.com

Characterization studies typically involve determining the binding affinity of a ligand for the H1 receptor. This is often accomplished through competitive binding assays using a radiolabeled known H1 antagonist. The functional activity of a new compound is also assessed to determine if it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). nih.gov These studies are fundamental in drug discovery to identify compounds with high affinity and selectivity for the H1 receptor, which can lead to more effective therapies with fewer side effects. nih.gov

Mu-Opioid Receptor Ligand Affinity and Selectivity

The mu-opioid receptor (MOR) is the primary target for opioid analgesics like morphine. wikipedia.org Ligands for the MOR are characterized by their binding affinity and selectivity. Affinity refers to the strength of the interaction between the ligand and the receptor, while selectivity describes the ligand's preference for binding to the MOR over other opioid receptor subtypes (delta and kappa). wikipedia.org

High affinity and selectivity are desirable properties for therapeutic MOR ligands to maximize analgesic effects while minimizing off-target side effects. Researchers use competitive radioligand binding assays to determine these properties. nih.govbiorxiv.org For example, a novel compound's ability to displace a known radiolabeled MOR ligand is measured. The development of ligands that are not only selective for the MOR but also exhibit biased agonism—activating specific downstream signaling pathways over others—is a current area of intense research, aiming to separate pain relief from adverse effects like respiratory depression. biorxiv.org Some research has also focused on truncated six-transmembrane (6TM) isoforms of the MOR, which may offer a novel target for developing safer and more effective opioids. nih.govnih.govyoutube.com

Beta-Adrenoceptor Ligand Synthesis and Evaluation

Beta-adrenoceptors (β-ARs) are a class of GPCRs that respond to the catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.org They are crucial in regulating cardiovascular and respiratory functions. There are three main subtypes: β1, β2, and β3. sigmaaldrich.comnih.gov The synthesis and evaluation of new β-AR ligands are vital for developing drugs to treat conditions like hypertension, asthma, and heart failure. wikipedia.orgcvpharmacology.com

The process involves designing and synthesizing novel chemical structures, often based on existing pharmacophores. These new compounds are then evaluated for their binding affinity and functional activity at each β-AR subtype to determine their potency and selectivity. drugbank.com For instance, β2-agonists are developed as bronchodilators for asthma, requiring high selectivity for the β2 subtype to avoid cardiac side effects mediated by β1 receptors. nih.govcvpharmacology.com

Kinetic Analysis of Ligand-Receptor Interactions (Association and Dissociation Rates)

The interaction between a ligand and a receptor is a dynamic process characterized by an association rate (k_on) and a dissociation rate (k_off). wikipedia.org The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. nih.gov However, the individual kinetic parameters can provide deeper insights into a drug's mechanism of action and its duration of effect in the body. nih.govuniversiteitleiden.nl

For instance, a ligand with a slow dissociation rate (a long residence time at the receptor) may exhibit a more prolonged therapeutic effect. nih.gov Kinetic binding experiments are used to measure these rates, often by monitoring the binding of a radiolabeled or fluorescently tagged ligand over time. universiteitleiden.nlupc.edu Understanding these kinetics is becoming increasingly important in drug design, as it can be a better predictor of in vivo efficacy than binding affinity alone. nih.gov

Receptor Localization and Dynamics using Fluorescent Probes

Confocal Microscopy for Cellular Distribution

Confocal laser scanning microscopy is a powerful imaging technique used to visualize the subcellular localization of proteins, including receptors. nih.gov By using fluorescently labeled antibodies or genetically encoded fluorescent protein tags, researchers can determine where a receptor is located within a cell—for example, on the plasma membrane, in intracellular vesicles, or within specific organelles. researchgate.net

This technique provides high-resolution images by eliminating out-of-focus light, allowing for the precise co-localization of multiple proteins. nih.gov Understanding the cellular distribution of a receptor is crucial, as it can change in response to ligand binding, a process known as receptor trafficking, which is important for signal regulation.

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a sophisticated biophysical technique used to study protein-protein interactions in living cells in real-time. nih.govnih.govmdpi.comspringernature.com The assay relies on non-radiative energy transfer between a bioluminescent donor (like Renilla luciferase) and a fluorescent acceptor (like yellow fluorescent protein) that are fused to the proteins of interest. nih.govmdpi.com

Energy transfer, and thus a BRET signal, only occurs when the donor and acceptor molecules are in very close proximity (typically less than 10 nanometers), indicating an interaction between the tagged proteins. nih.govmdpi.com BRET is widely used in receptor pharmacology to study receptor dimerization, the interaction of receptors with other signaling proteins like G-proteins or β-arrestins, and ligand-induced conformational changes within receptor complexes. mdpi.com

Preclinical In Vitro Cellular Mechanistic Investigations

In vitro studies are fundamental to understanding how a compound interacts with cells and molecular targets in a controlled environment. These assays provide initial insights into a compound's biological activity, potential mechanisms of action, and safety profile.

To determine if 6-Acetamidohexanamide or its derivatives can activate or inhibit cellular receptors and modulate their signaling pathways, a variety of cell-based functional assays are utilized. accelevirdx.com These assays are crucial for characterizing the compound's mechanism of action at the cellular level. eurofinsdiscovery.com

Receptor Activation Assays: These assays measure the direct effect of a compound on a specific receptor. A common approach involves using engineered cell lines that express the receptor of interest. Activation of the receptor by a ligand (the compound being tested) triggers a measurable downstream event. nih.gov For instance, reporter gene assays are widely used. oncolines.com In these systems, the cell line contains a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. youtube.combpsbioscience.com An increase in the reporter protein's activity indicates that the compound is an agonist for that receptor.

Signaling Pathway Modulation: Compounds can affect signaling pathways at various points, not just at the receptor level. youtube.com Assays to investigate this include:

Phosphorylation Assays: Many signaling pathways rely on the phosphorylation of specific proteins by kinases. Techniques like Western blotting or specialized immunoassays (e.g., ELISA) can measure the phosphorylation status of key signaling proteins after cells are treated with the compound. oncolines.com

Second Messenger Assays: Receptor activation often leads to the production of intracellular second messengers like cyclic AMP (cAMP). High-throughput assays are available to quantify changes in cAMP levels, providing a measure of G protein-coupled receptor (GPCR) activation or inhibition. oncolines.com

Calcium Mobilization Assays: Some signaling pathways trigger the release of intracellular calcium. Fluorescent dyes that bind to calcium can be used to monitor these changes in real-time upon compound addition.

The selection of assays depends on the hypothesized target and mechanism of the compound. For a novel compound like 6-Acetamidohexanamide, a broad screening panel against various receptor and signaling pathways might be initially employed.

Understanding the binding kinetics and affinity of a compound for its receptor on the cell surface is critical. These interactions occur in a complex, two-dimensional (2D) environment and are distinct from interactions measured in solution (3D). nih.gov Various advanced techniques are used to quantify these interactions directly on living cells.

Methods for Quantifying Interactions:

Radioligand Binding Assays: While a traditional method, this technique is still used to determine the affinity (Kd) and density (Bmax) of receptors. It involves using a radiolabeled version of the ligand to compete with the unlabeled compound for binding to the receptor on whole cells or membrane preparations.

Surface Plasmon Resonance (SPR): SPR can measure binding kinetics in real-time but is often performed on purified proteins. mdc-berlin.de However, adaptations for use with cell membrane extracts or even whole cells are being developed.

Single-Molecule Fluorescence Microscopy: Techniques like Förster Resonance Energy Transfer (FRET) can be used to measure the binding kinetics of individual receptor-ligand pairs on the surface of a living cell. mdc-berlin.defrontiersin.org This provides detailed information on association (on-rate) and dissociation (off-rate) constants in a native cellular context. frontiersin.org

Live-Cell Interaction Analysis: Technologies like LigandTracer® allow for real-time measurement of ligand binding to receptors on living cells, providing data on affinity, kinetics, and receptor quantity from a single experiment. ligandtracer.com

These methods provide quantitative data that is essential for building structure-activity relationships (SAR) and optimizing the compound's binding properties.

The choice of cell model is critical for obtaining relevant mechanistic data. Simple immortalized cell lines, primary cells, or more complex 3D culture systems can be used, depending on the research question.

Types of Cell Culture Models:

Immortalized Cell Lines: These are commonly used for initial high-throughput screening due to their robustness and ease of culture (e.g., HEK293, CHO, HeLa cells). They are often genetically modified to express a specific target of interest.

Primary Cells: These cells are isolated directly from tissues and are considered more physiologically relevant than immortalized lines. However, they have a limited lifespan and can be more difficult to culture.

3D Cell Cultures (Spheroids/Organoids): These models more closely mimic the in vivo environment by allowing cells to interact with each other in three dimensions. They are increasingly used to study the effects of compounds in a more tissue-like context.

By studying the effects of 6-Acetamidohexanamide derivatives in various cell models, researchers can gain a more comprehensive understanding of their cellular mechanisms and potential therapeutic applications.

Assessing the potential of a chemical to cause genetic mutations is a critical part of preclinical safety evaluation. Standardized in vitro genotoxicity assays are used for this purpose.

Ames Test (Bacterial Reverse Mutation Assay): The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. wikipedia.orgmicrobiologyinfo.com It uses several strains of bacteria, typically Salmonella typhimurium, that have mutations in the genes required to synthesize the amino acid histidine (his-). genetics-gsa.orglibretexts.org

Principle: The bacteria are exposed to the test compound and plated on a histidine-free medium. microbiologyinfo.com If the compound is a mutagen, it will cause a secondary mutation (a reverse mutation) that restores the gene's function, allowing the bacteria to produce histidine and grow into colonies. eurofins.com.au

Methodology: The test is conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) because some chemicals only become mutagenic after being metabolized. microbiologyinfo.com The number of revertant colonies is counted and compared to a negative (solvent) control. A significant, dose-dependent increase in revertant colonies indicates a positive result. genetics-gsa.org

In Vitro Micronucleus Assay: This assay detects damage to chromosomes in mammalian cells. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. springernature.com

Principle: The formation of micronuclei indicates that the test compound may be a clastogen (causes chromosome breakage) or an aneugen (causes chromosome loss). nih.govresearchgate.net

Methodology: Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test compound. To ensure that only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is often added, resulting in binucleated cells. frontiersin.org After treatment, the cells are fixed, stained, and scored for the presence of micronuclei within the cytoplasm of binucleated cells. frontiersin.org A significant increase in the frequency of micronucleated cells compared to controls indicates genotoxic potential.

Table 1: Overview of In Vitro Mutagenicity Assay Methodologies

| Assay | Test System | Endpoint Measured | Metabolic Activation (S9) | Key Advantage |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium strains | Gene mutation (reversion) | Typically included | Rapid, inexpensive, high-throughput screening for point mutations. wikipedia.orgeurofins.com.au |

| Micronucleus Assay | Mammalian cell lines or primary lymphocytes | Chromosome damage (breakage or loss) | Typically included | Detects both clastogenic and aneugenic events in mammalian cells. springernature.comresearchgate.net |

Preclinical In Vivo Mechanistic Research (Non-Human Animal Models)

Following promising in vitro results, investigations move to in vivo models to understand a compound's effects within a whole, living organism. These studies are essential for validating the mechanism of action and assessing target engagement in a physiological context.

Target engagement studies confirm that the drug candidate interacts with its intended molecular target in the living animal. pelagobio.com This is a critical step to link the compound's administration to a biological effect. rsc.org

Methods for Assessing Target Engagement:

Ex Vivo Assays: Tissues or blood are collected from animals after they have been treated with the compound. The level of target binding or activity modulation is then measured in these samples. Activity-based protein profiling (ABPP) is one such technique where a probe is added to tissue lysates to quantify the activity of a target enzyme, which would be inhibited if the administered drug has engaged it. nih.gov

Biomarker Analysis: The modulation of a downstream biomarker can serve as an indirect measure of target engagement. For example, if the target is a kinase, the phosphorylation of its substrate in tissues can be measured by immunoassay after dosing.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET) can be used to directly visualize and quantify target engagement in real-time in living animals. nih.gov This often involves administering a radiolabeled version of the drug or a competing radioligand. A reduction in the PET signal after administering the unlabeled drug indicates that the target is occupied. nih.gov

These in vivo studies are crucial for establishing a clear relationship between the compound's concentration in the body, its interaction with the target, and the resulting physiological or pathological response.

An article on the molecular and cellular interactions of 6-Acetamidohexanamide derivatives cannot be generated at this time. A thorough investigation of scientific databases and literature has revealed a significant lack of available research on the specific biological activities of this compound.

Searches for "6-Acetamidohexanamide" and related terms did not yield any studies detailing its molecular and cellular interactions, physiological effects in experimental models, or its efficacy in non-clinical disease models. While one dissertation confirmed the chemical synthesis and identification of the compound, it did not provide any information regarding its biological properties.

Broader searches on related chemical classes, such as N-acyldiamines and hexanamide (B146200) derivatives, indicated some general biological activities within these groups, but no specific data for 6-Acetamidohexanamide could be found. Without dedicated research on this particular compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

Further research is required to elucidate the potential biological and pharmacological properties of 6-Acetamidohexanamide before a comprehensive article on its molecular and cellular interactions can be written.

Computational and Theoretical Studies of 6 Acetamidohexanamide and Its Derivatives

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 6-acetamidohexanamide) when bound to a second molecule (a receptor or target, typically a protein). mdpi.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction between a ligand and its target. nih.govfrontiersin.org

The process involves placing the ligand into the binding site of the protein and using a scoring function to evaluate the strength of the interaction. frontiersin.org These scoring functions consider factors like shape complementarity, electrostatic interactions, and van der Waals forces. nih.gov By screening large databases of compounds, researchers can identify molecules that are likely to bind to a protein of interest with high affinity. nih.gov